molecular formula C9H14N2 B13326125 4-(Cyclopentylmethyl)-1H-pyrazole CAS No. 73123-53-2

4-(Cyclopentylmethyl)-1H-pyrazole

Cat. No.: B13326125
CAS No.: 73123-53-2
M. Wt: 150.22 g/mol
InChI Key: XLKFHKVNZABZFO-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This compound is characterized by the presence of a cyclopentylmethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethyl)-1H-pyrazole typically involves the reaction of cyclopentylmethyl bromide with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(Cyclopentylmethyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl methyl ether: A related compound with a cyclopentyl group attached to an ether linkage.

    Cyclopentylamine: Contains a cyclopentyl group attached to an amine functional group.

    Cyclopentyl methyl ketone: Features a cyclopentyl group attached to a ketone functional group.

Uniqueness

4-(Cyclopentylmethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other cyclopentyl-containing compounds

Properties

CAS No.

73123-53-2

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-(cyclopentylmethyl)-1H-pyrazole

InChI

InChI=1S/C9H14N2/c1-2-4-8(3-1)5-9-6-10-11-7-9/h6-8H,1-5H2,(H,10,11)

InChI Key

XLKFHKVNZABZFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=CNN=C2

Origin of Product

United States

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